

Spectroscopic Profile of Perfluorobutyl Iodide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **perfluorobutyl iodide** (CF₃(CF₂)₃I), also known as 1-iodononafluorobutane. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds. Both ¹⁹F and ¹³C NMR provide critical information about the chemical environment of the fluorine and carbon atoms within the **perfluorobutyl iodide** molecule.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of **perfluorobutyl iodide** is characterized by four distinct signals corresponding to the four different fluorine environments. The chemical shifts are reported relative to CFCl₃ (0 ppm).



Assignment	Chemical Shift (δ, ppm)
CF ₃ -CF ₂ -CF ₂ -I	-81.1
CF ₃ -CF ₂ -CF ₂ -I	-125.5
CF ₃ -CF ₂ -CF ₂ -I	-118.0
CF ₃ -CF ₂ -CF ₂ -I	-64.2

Note: Specific coupling constant data for ¹⁹F-¹⁹F interactions were not available in the searched literature. The spectrum would exhibit complex splitting patterns due to these couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **perfluorobutyl iodide** shows four resonances, each split into complex multiplets due to coupling with the adjacent fluorine atoms.

Assignment	Chemical Shift (δ, ppm)	C-F Coupling Constants (J, Hz)
CF ₃ -CF ₂ -CF ₂ -CF ₂ -I	118.1 (quartet)	¹JCF ≈ 277 Hz
CF ₃ -CF ₂ -CF ₂ -CF ₂ -I	110.0 (triplet)	¹JCF ≈ 260 Hz
CF ₃ -CF ₂ -CF ₂ -CF ₂ -I	107.5 (triplet)	¹JCF ≈ 260 Hz
CF ₃ -CF ₂ -CF ₂ -CF ₂ -I	-3.9 (triplet)	¹JCF ≈ 330 Hz

Note: The presented coupling constants are typical for perfluoroalkyl chains and are provided as approximate values for interpretation.

Infrared (IR) Spectroscopy

The IR spectrum of **perfluorobutyl iodide** is dominated by strong absorptions corresponding to the C-F bond stretching vibrations.



Wavenumber (cm ⁻¹)	Intensity	Assignment
1350 - 1100	Strong	C-F Stretching Vibrations
800 - 600	Medium	C-F Bending Vibrations
~530	Medium	C-I Stretching Vibration

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **perfluorobutyl iodide** results in a characteristic fragmentation pattern. The molecular ion peak is often observed, although it may be of low abundance.

m/z	Relative Abundance (%)	Assignment
346	Low	[C ₄ F ₉ I] ⁺ (Molecular Ion)
219	High	[C ₄ F ₉] ⁺
169	High	[C ₃ F ₇] ⁺
131	High	[C ₃ F ₅] ⁺
119	High	[C ₂ F ₅] ⁺
100	Medium	[C ₂ F ₄] ⁺
69	Very High (Base Peak)	[CF₃] ⁺
127	Medium	[1]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

NMR Spectroscopy (19F and 13C)

A sample of **perfluorobutyl iodide** (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹⁹F NMR spectra are acquired on a spectrometer operating at a frequency of 470 MHz or higher. Chemical shifts are referenced



externally to CFCl₃ (0 ppm). For ¹³C NMR, spectra are typically acquired on a 125 MHz or higher spectrometer. Due to the low natural abundance of ¹³C and the complexities of C-F coupling, a larger number of scans may be required to achieve a good signal-to-noise ratio. Proton decoupling is standard for ¹³C NMR.

Infrared (IR) Spectroscopy

For liquid samples like **perfluorobutyl iodide**, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1] The plates are then mounted in the spectrometer's sample holder. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.

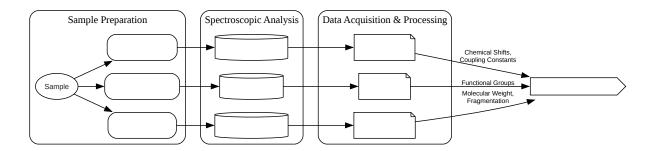
Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The eluted compound then enters the ion source of the mass spectrometer. In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3][4] The resulting positively charged ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[2][3]

Visualizations

To illustrate the workflow of spectroscopic analysis, the following diagram is provided.





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Caption: Workflow for the spectroscopic analysis of **Perfluorobutyl iodide**.

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